molecular formula C20H19NO2S B11504166 1-(4-methylphenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(4-methylphenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11504166
M. Wt: 337.4 g/mol
InChI Key: BTVFGSNREGWABP-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methylphenyl group, a thiophene ring, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene is coupled with a halogenated quinoline intermediate.

    Addition of the Methylphenyl Group: The methylphenyl group can be added through a Friedel-Crafts alkylation reaction, where a methylphenyl halide reacts with the quinoline-thiophene intermediate in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Halogenated reagents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents on the aromatic rings.

Scientific Research Applications

1-(4-methylphenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with cellular receptors, triggering signaling pathways that result in antimicrobial or antiviral activity.

Comparison with Similar Compounds

1-(4-methylphenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can be compared with other quinoline derivatives, such as:

    Quinoline: A simpler structure without the methylphenyl and thiophene groups, used as a precursor in the synthesis of various pharmaceuticals.

    Chloroquine: A quinoline derivative with antimalarial properties, featuring a chlorine atom and an ethylamine side chain.

    Quinacrine: Another quinoline derivative with antimalarial and anticancer properties, containing a diethylamino group and a methoxy group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

1-(4-methylphenyl)-4-thiophen-3-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C20H19NO2S/c1-13-5-7-15(8-6-13)21-17-3-2-4-18(22)20(17)16(11-19(21)23)14-9-10-24-12-14/h5-10,12,16H,2-4,11H2,1H3

InChI Key

BTVFGSNREGWABP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(CC2=O)C4=CSC=C4)C(=O)CCC3

Origin of Product

United States

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